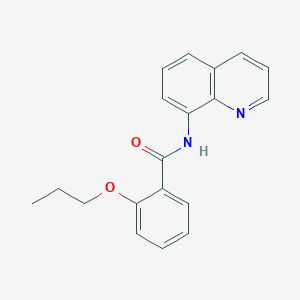

2-propoxy-N-(quinolin-8-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-propoxy-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C19H18N2O2/c1-2-13-23-17-11-4-3-9-15(17)19(22)21-16-10-5-7-14-8-6-12-20-18(14)16/h3-12H,2,13H2,1H3,(H,21,22) |

InChI Key |

HNOWURMQMSMKAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Exploration and Optimization

Influence of the Propoxy Substituent on Biological Activity

The 2-propoxy group on the benzamide (B126) ring plays a significant role in modulating the biological activity of the parent compound. While direct studies on the 2-propoxy group in 2-propoxy-N-(quinolin-8-yl)benzamide are limited, SAR studies on related 2-alkoxybenzamide derivatives offer valuable insights. The nature of the alkoxy group, including its length, branching, and the presence of unsaturation, can influence factors such as lipophilicity, steric interactions with the target protein, and metabolic stability.

For instance, in a series of related benzamide derivatives, variations in the alkoxy chain length have been shown to impact potency. Shorter alkoxy groups, such as methoxy or ethoxy, may confer different solubility and binding characteristics compared to the propoxy group. The increased lipophilicity of the propoxy group could enhance membrane permeability and access to the target site. However, it could also lead to increased non-specific binding and altered metabolic pathways.

Furthermore, the introduction of unsaturation, as seen in the related compound Parsalmide, which possesses a 2-(2-propynyloxy) group, can significantly alter the electronic and steric properties of the molecule, potentially leading to different biological activities. The rigidity and electronic nature of the propynyl group compared to the flexible propyl chain can lead to distinct interactions within a binding pocket.

To systematically explore the influence of the propoxy substituent, a series of analogs could be synthesized and evaluated, as detailed in the table below.

| R Group (at position 2 of benzamide) | Expected Influence on Properties |

| Methoxy (-OCH3) | Increased polarity, potentially altered binding selectivity. |

| Ethoxy (-OCH2CH3) | Intermediate lipophilicity between methoxy and propoxy. |

| Isopropoxy (-OCH(CH3)2) | Increased steric bulk near the amide linkage, potentially affecting conformation. |

| Butoxy (-O(CH2)3CH3) | Increased lipophilicity, potentially improved cell penetration but also higher metabolic clearance. |

| Cyclopropyloxy | Introduction of a rigid ring, restricting conformational flexibility. |

| 2-propynyloxy (-OCH2C≡CH) | Introduction of a rigid, electron-rich moiety, potentially leading to new binding interactions. |

Impact of Substitutions on the Quinoline (B57606) Ring System (e.g., at C8)

While direct SAR studies on C8-substituted this compound are not extensively documented, research on other N-(quinolin-8-yl)benzamide and 8-substituted quinoline derivatives provides a strong foundation for predicting the effects of such modifications. For example, a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated that various alkyl and benzyl substitutions at the 8-position significantly impacted their inhibitory activity against carbonic anhydrase isoforms nih.gov. This highlights the sensitivity of the 8-position to substitution.

Furthermore, synthetic methodologies have been developed for the functionalization of the quinoline ring in N-(quinolin-8-yl)benzamides, such as the ruthenium(II) catalyzed remote C-5 alkylation researchgate.netnih.gov. This indicates that the quinoline scaffold is amenable to modification, allowing for a systematic exploration of SAR.

| Substituent at C8 of Quinoline | Potential Impact on Biological Activity |

| Hydrogen (unsubstituted) | Baseline activity for comparison. |

| Methyl (-CH3) | Increased lipophilicity and steric bulk. |

| Methoxy (-OCH3) | Electron-donating group, can influence hydrogen bonding. |

| Halogens (-F, -Cl, -Br) | Electron-withdrawing groups, can alter electronic distribution and form halogen bonds. |

| Hydroxyl (-OH) | Potential for hydrogen bonding, increased polarity. |

| Amino (-NH2) | Potential for hydrogen bonding and salt bridge formation. |

Effect of Benzamide Ring Substitutions on Pharmacological Profile

Substitutions on the benzamide ring, other than the 2-propoxy group, offer another avenue for optimizing the pharmacological profile of this compound. The nature and position of these substituents can affect the compound's potency, selectivity, and pharmacokinetic properties.

Numerous studies on various classes of benzamides have demonstrated the profound impact of aromatic substitution on their biological activities nih.govmdpi.comnih.govcyberleninka.ru. For instance, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance activity in some systems by altering the electronic character of the amide bond or by participating in specific interactions with the target. Conversely, electron-donating groups, like methyl or methoxy groups, can also enhance activity, suggesting that the optimal electronic properties are target-dependent.

The position of the substituent is also critical. Substitutions at the para-position are common in drug design as they often extend into solvent-exposed regions of a binding pocket, allowing for the introduction of groups that can improve solubility or other pharmacokinetic properties without disrupting key binding interactions. Meta- and ortho-substitutions can have more direct steric and electronic effects on the conformation and binding of the molecule.

| Substituent on Benzamide Ring (other than 2-propoxy) | Position | Potential Effect on Pharmacological Profile |

| Fluoro (-F) | para | Can improve metabolic stability and binding affinity through favorable interactions. |

| Chloro (-Cl) | para | Increases lipophilicity and can form halogen bonds. |

| Trifluoromethyl (-CF3) | meta | Strong electron-withdrawing group, can significantly alter electronic properties and improve metabolic stability. |

| Methyl (-CH3) | para | Increases lipophilicity and can fill hydrophobic pockets. |

| Methoxy (-OCH3) | para | Can act as a hydrogen bond acceptor and influence solubility. |

Computational Structure-Activity Relationship (QSAR) Modeling

Computational QSAR modeling is a powerful tool for elucidating the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models, it is possible to predict the activity of novel compounds and to identify the key molecular features that drive potency.

The development of predictive QSAR models for N-(quinolin-8-yl)benzamide derivatives involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest and support vector machines, are then used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the resulting model is assessed through internal and external validation techniques.

Several QSAR studies have been successfully applied to quinoline-based compounds, demonstrating the utility of this approach in drug design nih.govnih.govnih.govsemanticscholar.org. For instance, 2D and 3D-QSAR models have been developed for quinoline derivatives with antimalarial activity, achieving high predictive correlations nih.gov.

A crucial outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with biological activity. These descriptors provide insights into the physicochemical properties that are important for a compound's interaction with its biological target.

A QSAR study on a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted)phenyl benzamide derivatives, which share some structural similarities with the compound of interest, identified several key descriptors that influence their inhibitory activity on H+/K+-ATPase igi-global.com. An increase in Log D, Shadow_XZ, and SC 2, and a reduction in Shadow_Z length were found to correlate with higher inhibitory activity igi-global.com.

Log D : The distribution coefficient at a specific pH, which is a measure of lipophilicity. An optimal Log D is often required for good membrane permeability and target engagement.

Shadow_XZ and Shadow_Z length : These are geometrical descriptors that describe the size and shape of the molecule. They are related to the shadow areas of the molecule projected onto different planes. A correlation with these descriptors suggests that the steric profile of the molecule is important for its activity.

SC 2 : This is a shape descriptor that provides information about the complexity of the molecular shape. Its correlation with activity indicates that a specific molecular conformation is likely preferred for binding.

The identification of such descriptors can guide the design of new analogs with improved activity by focusing on modifying the properties that are most influential.

Computational Chemistry and Molecular Modeling in Ligand Target Interactions

Molecular Docking Analysis of 2-propoxy-N-(quinolin-8-yl)benzamide

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. This analysis is foundational for understanding the potential biological activity of this compound.

Based on the structural similarities of this compound to known kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking studies have been performed to elucidate its binding mode within the ATP-binding site of the EGFR kinase domain. The quinoline (B57606) and benzamide (B126) moieties are common scaffolds in a variety of EGFR inhibitors. mdpi.comnih.gov

The predicted binding mode of this compound within the EGFR kinase domain (PDB ID: 1M17) reveals that the molecule orients itself in the active site to form key interactions with conserved residues. The quinoline ring is predicted to occupy the hydrophobic pocket, a characteristic feature of many quinazoline-based inhibitors. The benzamide portion extends towards the solvent-exposed region, with the propoxy group further exploring hydrophobic regions within the binding cleft.

| Ligand Moiety | Interacting EGFR Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Quinoline Nitrogen | Met793 (hinge region) | Hydrogen Bond | 2.9 |

| Benzamide Carbonyl Oxygen | Lys745 (catalytic loop) | Hydrogen Bond | 3.1 |

| Quinoline Ring | Leu718, Val726, Leu844 | Hydrophobic Interaction | - |

| Propoxy Group | Ala743, Leu788 | Hydrophobic Interaction | - |

| Benzene (B151609) Ring of Benzamide | Cys797 | π-π Stacking | 4.5 |

The stability of the predicted binding pose of this compound within the EGFR active site is attributed to a network of intermolecular interactions.

Hydrogen Bonds: A crucial hydrogen bond is anticipated between the nitrogen atom of the quinoline ring and the backbone amide of Met793 in the hinge region of the kinase. chemrxiv.org This interaction is a hallmark of many ATP-competitive kinase inhibitors and is critical for anchoring the ligand in the active site. researchgate.net A second potential hydrogen bond can form between the carbonyl oxygen of the benzamide linker and the side chain of the catalytic Lys745. nih.gov

π-π Stacking: The aromatic benzene ring of the benzamide moiety is oriented to allow for potential π-π stacking interactions with the side chain of Cys797, further stabilizing the ligand within the binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time and the investigation of the dynamic nature of the binding process.

MD simulations of the this compound-EGFR complex are performed to evaluate the stability of the predicted binding mode. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues are monitored over the simulation trajectory. nih.govmdpi.com

| Metric | Purpose | Expected Outcome for a Stable Complex |

|---|---|---|

| Ligand RMSD | Assess ligand movement and stability in the binding pocket. | Low and stable values (e.g., < 2.0 Å) after initial equilibration. |

| Protein Backbone RMSD | Evaluate the overall stability of the protein structure. | Convergence to a stable value, indicating no major conformational changes. |

| RMSF per Residue | Identify flexible and rigid regions of the protein. | Lower fluctuations in the binding site residues, indicating stabilization upon ligand binding. |

| Hydrogen Bond Occupancy | Quantify the persistence of key hydrogen bonds. | High occupancy (> 75%) for critical hydrogen bonds (e.g., with Met793). |

MD simulations can also shed light on the dynamic aspects of the binding process. By analyzing the trajectory of the ligand as it settles into the binding pocket, it is possible to identify intermediate conformational states and key energetic barriers. This information can be invaluable for understanding the kinetics of binding and for designing inhibitors with improved residence times. Furthermore, the flexibility of certain regions of the protein, such as the activation loop, can be monitored to understand how ligand binding may influence the conformational changes required for kinase activation or inhibition. acs.org

Virtual Screening and De Novo Design for Novel Ligands

The insights gained from the molecular modeling of this compound can be leveraged for the discovery of novel and potentially more potent ligands.

Virtual Screening: A structure-based virtual screening campaign can be initiated using the docked conformation of this compound as a template. nih.govnih.gov Large chemical databases can be screened to identify compounds that are structurally similar and are predicted to have a favorable binding affinity for the EGFR active site. This approach allows for the rapid identification of a diverse set of hit compounds for further experimental testing.

De Novo Design: Alternatively, de novo design algorithms can be employed to build novel molecules directly within the constraints of the EGFR binding pocket. nih.gov Starting with a fragment or the core scaffold of this compound, these programs can systematically add functional groups to optimize interactions with the target protein, leading to the design of entirely new chemical entities with potentially improved pharmacological properties.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a potential drug candidate from administration to its therapeutic target is a complex process governed by its pharmacokinetic properties. In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound, thereby identifying potential liabilities before significant resources are invested. For this compound, computational tools offer a crucial window into its likely behavior in a biological system.

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often based on a set of rules derived from the analysis of successful oral drugs. These rules, such as Lipinski's Rule of Five, help to minimize the likelihood of poor pharmacokinetic properties during later stages of drug development. wikipedia.orgdrugbank.com

The physicochemical properties of this compound have been calculated using computational models to evaluate its drug-likeness. The key parameters are summarized in the table below.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C19H18N2O2 |

| Molecular Weight (g/mol) | 306.36 |

| LogP (Octanol-Water Partition Coefficient) | 4.15 |

| Topological Polar Surface Area (TPSA) (Ų) | 54.38 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 4 |

Based on these properties, the compound was evaluated against several established drug-likeness rules.

| Drug-Likeness Rule | Parameter | Rule | Compound Value | Compliance |

|---|---|---|---|---|

| Lipinski's Rule of Five | Molecular Weight | ≤ 500 g/mol | 306.36 | Yes |

| LogP | ≤ 5 | 4.15 | Yes | |

| H-Bond Donors | ≤ 5 | 1 | Yes | |

| H-Bond Acceptors | ≤ 10 | 3 | Yes | |

| Ghose Filter | Molecular Weight | 160 - 480 g/mol | 306.36 | Yes |

| LogP | -0.4 - 5.6 | 4.15 | Yes | |

| Molar Refractivity | 40 - 130 | 91.35 | Yes | |

| Atom Count | 20 - 70 | 41 | Yes | |

| Veber's Rule | TPSA | ≤ 140 Ų | 54.38 | Yes |

| Rotatable Bonds | ≤ 10 | 4 | Yes | |

| Egan's Rule | LogP | ≤ 5.88 | 4.15 | Yes |

| TPSA | ≤ 131.6 Ų | 54.38 | Yes | |

| Muegge's Rule | Complies with Muegge's pharmacophore point criteria | Yes |

The metabolic stability of a drug is a critical determinant of its half-life and dosing regimen. Compounds that are too rapidly metabolized may not maintain therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity. The metabolism of most drugs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.gov

For this compound, several potential metabolic pathways can be predicted based on its chemical structure. The primary sites for metabolism are likely to be the quinoline ring, the propoxy group, and the amide linkage.

Aromatic Hydroxylation: The quinoline and benzene rings are susceptible to hydroxylation by CYP enzymes. This is a common metabolic pathway for aromatic compounds.

O-Dealkylation: The propoxy group can undergo O-dealkylation, another common metabolic reaction catalyzed by CYP enzymes, to yield a hydroxyl group and propionaldehyde. nih.gov

Amide Hydrolysis: The amide bond could be susceptible to hydrolysis by amidase enzymes, leading to the cleavage of the molecule into 2-propoxybenzoic acid and 8-aminoquinoline.

Computational models can also predict which of the major drug-metabolizing CYP isoforms are likely to be involved in the compound's metabolism. The six major CYP enzymes responsible for the metabolism of approximately 90% of drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. Based on its structural features, this compound is likely a substrate for several of these enzymes, particularly those involved in the metabolism of aromatic and N-heterocyclic compounds.

Furthermore, it is important to assess whether a compound may act as an inhibitor of these enzymes. Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another. In silico models predict that this compound is unlikely to be a potent inhibitor of the major CYP isoforms, which is a favorable characteristic for a drug candidate. However, these in silico predictions require experimental validation using in vitro assays with human liver microsomes or recombinant CYP enzymes.

Future Perspectives and Translational Outlook

Advanced Computational Approaches for Lead Optimization

The journey of a promising chemical entity like 2-propoxy-N-(quinolin-8-yl)benzamide from a lead compound to a viable drug candidate can be significantly accelerated and refined through the use of advanced computational tools. These in silico methods offer a rational approach to lead optimization by predicting and analyzing the molecular interactions that govern the compound's efficacy and selectivity.

Molecular Docking and Dynamics Simulations: At the forefront of these computational strategies are molecular docking and molecular dynamics (MD) simulations. mdpi.commdpi.comscispace.com Molecular docking can predict the preferred binding orientation of this compound to its putative biological target. mdpi.commdpi.com For instance, if targeting a specific enzyme, docking studies can elucidate the key amino acid residues involved in the binding, providing a roadmap for structural modifications to enhance affinity and potency. mdpi.comscispace.com Following docking, MD simulations can offer a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool for optimizing the this compound scaffold. mdpi.com By correlating variations in the chemical structure of a series of related compounds with their biological activities, QSAR models can identify the physicochemical properties that are critical for the desired therapeutic effect. rsc.org This allows for the rational design of new derivatives with improved potency and reduced off-target effects. For example, modifications to the propoxy group or substitutions on the quinoline (B57606) or benzamide (B126) rings could be systematically evaluated in silico before undertaking costly and time-consuming chemical synthesis.

Interactive Table: Computational Approaches for Lead Optimization of this compound.

| Computational Method | Application in Lead Optimization | Potential Insights for this compound |

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Identification of key interactions with the target protein; guidance for structural modifications to improve binding. mdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time. | Assessment of binding stability and conformational flexibility; understanding the role of solvent molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Identification of key structural features influencing potency; prediction of activity for novel derivatives. rsc.org |

Development of Targeted Delivery Systems

A significant hurdle in the clinical translation of many promising therapeutic agents is achieving effective and specific delivery to the target site while minimizing systemic toxicity. For this compound, the development of targeted delivery systems could be a critical step in realizing its full therapeutic potential.

Nanoparticle-Based Formulations: Encapsulating this compound within nanoparticle-based carriers, such as liposomes or polymeric nanoparticles, offers several advantages. ontosight.ai Nanoparticles can improve the solubility and stability of the compound, prolong its circulation time in the bloodstream, and facilitate its accumulation at the desired site of action through passive or active targeting mechanisms. ontosight.ai For instance, in the context of cancer therapy, nanoparticles can exploit the enhanced permeability and retention (EPR) effect of tumor tissues for passive targeting.

Ligand-Conjugated Nanocarriers for Active Targeting: To further enhance specificity, the surface of these nanocarriers can be decorated with targeting ligands, such as antibodies, peptides, or aptamers, that recognize and bind to specific receptors overexpressed on diseased cells. This active targeting strategy could significantly increase the therapeutic index of this compound by concentrating the drug at the site of action and reducing its exposure to healthy tissues.

Mechanistic Investigations at a Molecular and Cellular Level

A thorough understanding of the molecular and cellular mechanisms of action of this compound is fundamental for its rational development. While the broader class of quinoline derivatives is known to interact with a variety of biological targets, the specific pathways modulated by this particular compound need to be elucidated. arabjchem.orgarabjchem.org

Target Identification and Validation: The initial step is to identify the direct molecular target(s) of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or nucleic acids with which the compound interacts. Once a target is identified, its role in the observed pharmacological effect must be validated through techniques like gene silencing (e.g., siRNA or CRISPR) or overexpression studies.

Elucidation of Downstream Signaling Pathways: Following target engagement, it is crucial to delineate the downstream signaling cascades that are affected. For example, if this compound is found to inhibit a particular kinase, subsequent investigations would focus on identifying the downstream substrates of that kinase and how their altered phosphorylation status contributes to the cellular response. nih.govnih.gov Techniques such as Western blotting, reporter gene assays, and transcriptomic analysis can provide a comprehensive view of the signaling pathways modulated by the compound.

Potential for Combination Therapies

In many complex diseases, such as cancer, targeting a single pathway is often insufficient to achieve a durable therapeutic response due to the development of resistance. Combination therapy, the use of two or more drugs with different mechanisms of action, has emerged as a powerful strategy to enhance efficacy and overcome resistance. eurekaselect.com

Synergistic Interactions with Existing Drugs: this compound could be investigated for its potential to act synergistically with existing therapeutic agents. For instance, if it is found to inhibit a pathway that is complementary to that targeted by a standard-of-care drug, their combination could lead to a more profound and sustained therapeutic effect. eurekaselect.com In vitro and in vivo studies would be necessary to evaluate the nature of the interaction (synergistic, additive, or antagonistic) and to determine the optimal dosing schedules for the combination.

Overcoming Drug Resistance: Quinoline-based compounds have been explored for their potential to overcome drug resistance. nih.gov Therefore, it is conceivable that this compound could be used in combination with drugs to which resistance has developed. By targeting a different cellular vulnerability, it may re-sensitize the cells to the original therapy.

Challenges and Opportunities in Drug Development for Quinoline-Benzamide Scaffolds

The development of drugs based on the quinoline-benzamide scaffold, including this compound, presents both challenges and opportunities. ontosight.ai

Challenges: A significant challenge in the development of quinoline derivatives is managing their potential toxicity and ensuring a favorable pharmacokinetic profile. ontosight.ai Issues such as poor solubility, rapid metabolism, and off-target effects can hinder their clinical translation. ontosight.ai Furthermore, the synthesis of complex quinoline-benzamide derivatives can be challenging and may require multi-step processes, impacting the cost and feasibility of large-scale production.

Opportunities: Despite these challenges, the quinoline-benzamide scaffold offers a high degree of structural diversity, allowing for extensive chemical modifications to fine-tune its pharmacological properties. rsc.org The rich history of quinoline-based drugs in medicine provides a solid foundation and a wealth of knowledge to guide the development of new therapeutic agents. mdpi.com The potential for this class of compounds to address unmet medical needs, particularly in areas like oncology and infectious diseases, presents a significant opportunity for future drug discovery and development efforts. ontosight.aiarabjchem.org

Q & A

Q. Can N-(quinolin-8-yl)benzamide derivatives serve as pre-catalysts for CO₂ mitigation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.